
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-methylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution: Formation of 3-amino-3-(4-methylphenyl)prop-2-enoate or 3-thio-3-(4-methylphenyl)prop-2-enoate.
Addition: Formation of 3,3-dihalo-3-(4-methylphenyl)propanoates.
Oxidation: Formation of 3-bromo-3-(4-methylphenyl)propanoic acid.
Reduction: Formation of 3-bromo-3-(4-methylphenyl)propan-1-ol.
Scientific Research Applications
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, and with electrophiles through addition reactions. These interactions can lead to the formation of various products with different chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Ethyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Propyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and potential applications compared to its methyl, ethyl, and propyl counterparts. The butyl group can provide different steric and electronic effects, making it a valuable compound for specific synthetic and industrial applications.
Properties
CAS No. |
832734-33-5 |
|---|---|
Molecular Formula |
C14H17BrO2 |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H17BrO2/c1-3-4-9-17-14(16)10-13(15)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
LWRAJSMXIUIKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C(C1=CC=C(C=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


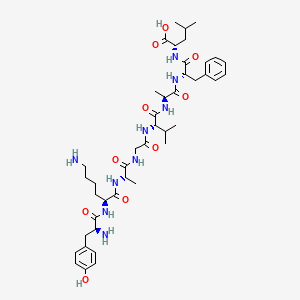
![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
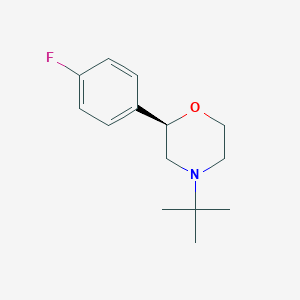
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
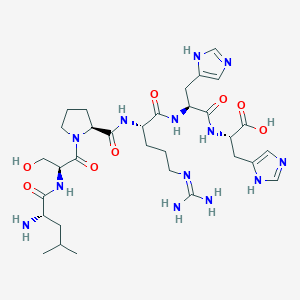
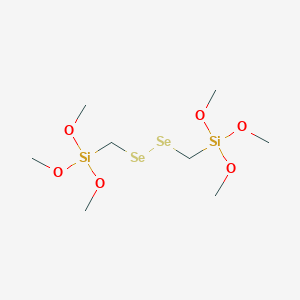
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
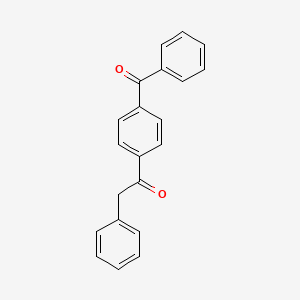
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
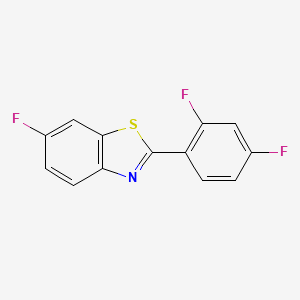
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
